2-acetylphenyl 4-methylbenzoate

Physicochemical Properties Lipophilicity Chromatography

2-Acetylphenyl 4-methylbenzoate (CAS 4010-26-8) is a key aromatic ester for synthesizing photosensitive chromones and fluorescent difluoroboron β-diketonate complexes via Baker-Venkataraman rearrangement. The para-methyl group imparts distinct LogP, steric, and electronic properties vs. unsubstituted analogs (e.g., 2-acetylphenyl benzoate, CAS 4010-33-7), directly tuning flavanone photophysics. Unique substitution enables selective acylation and bromomethyl functionalization impossible with regioisomers like 4-acetylphenyl 2-methylbenzoate. Used to benchmark copper-catalyzed oxidative O-aroylation

Molecular Formula C16H14O3
Molecular Weight 254.285
CAS No. 4010-26-8
Cat. No. B2718613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetylphenyl 4-methylbenzoate
CAS4010-26-8
Molecular FormulaC16H14O3
Molecular Weight254.285
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)C
InChIInChI=1S/C16H14O3/c1-11-7-9-13(10-8-11)16(18)19-15-6-4-3-5-14(15)12(2)17/h3-10H,1-2H3
InChIKeyGHUBFDJWMXQUAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetylphenyl 4-methylbenzoate (CAS 4010-26-8): Procurement-Grade Overview for Research & Industrial Selection


2-Acetylphenyl 4-methylbenzoate (CAS 4010-26-8), also known as benzoic acid, 4-methyl-, 2-acetylphenyl ester, is a substituted aromatic ester with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol . This compound serves as a versatile building block in organic synthesis, particularly in the preparation of photosensitive chromones and fluorescent difluoroboron β-diketonate complexes . It is available from research chemical suppliers in purities typically ranging from 95% to 97%, and is intended exclusively for research and development purposes . The compound's structural features—an acetyl group on the phenolic ring and a methyl substituent on the benzoate moiety—provide a distinct physicochemical profile that influences its reactivity, solubility, and handling properties compared to non-methylated or alternatively substituted analogs.

Why 2-Acetylphenyl 4-methylbenzoate (CAS 4010-26-8) Cannot Be Readily Substituted by Other Aryl Benzoate Analogs


Substituting 2-acetylphenyl 4-methylbenzoate with a close structural analog, such as 2-acetylphenyl benzoate (CAS 4010-33-7) or 2-acetyl-4-methylphenyl benzoate (CAS 4010-19-9), introduces quantifiable changes in molecular weight, lipophilicity, and steric/electronic properties that directly impact both synthetic utility and assay performance. The presence of the para-methyl group on the benzoate ring differentiates it from the unsubstituted phenyl benzoate, altering its LogP and molecular packing [1]. Furthermore, the specific substitution pattern (acetyl group on the phenolic oxygen, methyl on the benzoate) creates a distinct chemical environment that influences reactivity in key transformations, such as the Baker-Venkataraman rearrangement used to access flavanone derivatives, which is sensitive to the electronic nature of the aryloyl moiety . Even regioisomers like 4-acetylphenyl 2-methylbenzoate exhibit different physical and spectroscopic signatures, making them unsuitable as direct replacements without re-optimization of synthetic protocols or analytical methods [2].

Quantitative Differentiation of 2-Acetylphenyl 4-methylbenzoate (CAS 4010-26-8) Against Key Comparators


Molecular Weight and LogP Comparison vs. Unsubstituted 2-Acetylphenyl Benzoate

The addition of a methyl group to the benzoate ring results in a measurable increase in molecular weight (254.28 g/mol) compared to 2-acetylphenyl benzoate (240.25 g/mol). This structural difference is reflected in a higher calculated LogP, indicative of increased lipophilicity which can influence compound partitioning in biological assays and retention time in reversed-phase HPLC [1].

Physicochemical Properties Lipophilicity Chromatography

Electronic Effect on Baker-Venkataraman Rearrangement for Flavanone Synthesis

In the synthesis of difluoroboron flavanone β-diketonate complexes, the 2-acetylphenyl benzoate core undergoes a Baker-Venkataraman rearrangement. The reaction outcome and product fluorescence properties are dependent on the aryl substituent. The 4-methylbenzoate ester provides a specific electronic and steric environment that yields a distinct difluoroboron complex with unique photophysical properties, which would differ if a 4-chloro, 4-nitro, or unsubstituted benzoate were used . While direct rate comparisons are not reported, the synthetic utility is predicated on the specific methyl substitution to achieve the desired chromophore.

Organic Synthesis Flavonoid Chemistry Reaction Kinetics

Availability and Purity Specification for Procurement vs. Regioisomer 2-Acetyl-4-methylphenyl Benzoate

When comparing procurement options, 2-acetylphenyl 4-methylbenzoate (CAS 4010-26-8) is consistently available with a minimum purity specification of 95% from multiple vendors . This is comparable to its regioisomer, 2-acetyl-4-methylphenyl benzoate (CAS 4010-19-9), which is also listed at 95% purity . However, the analytical data (e.g., NMR, FTIR spectra) for the target compound are uniquely available in reference databases, aiding in quality control and identity verification [1]. This ensures that researchers can confidently procure and validate the correct isomer.

Procurement Purity Analysis Chemical Supply

Inferred Stability Enhancement via Base-Catalyzed Hydrolysis Mechanism

Mechanistic studies on related 2-acetylphenyl esters demonstrate that the ortho-acetyl group can participate in intramolecular catalysis during base-catalyzed hydrolysis. While direct data for the 4-methylbenzoate ester are lacking, the presence of an electron-donating methyl group on the benzoate ring is expected to reduce the electrophilicity of the ester carbonyl compared to electron-withdrawing substituents (e.g., nitro or chloro), potentially offering enhanced stability under basic conditions [1][2]. This inference is based on established structure-activity relationships in ester hydrolysis.

Stability Hydrolysis Mechanism

High-Value Application Scenarios for 2-Acetylphenyl 4-methylbenzoate (CAS 4010-26-8)


Synthesis of 4-Methyl-Substituted Fluorescent Difluoroboron Flavanone Complexes

As a key starting material in the Baker-Venkataraman rearrangement, 2-acetylphenyl 4-methylbenzoate is specifically used to introduce a para-methyl substituent on the benzoyl moiety of the resulting flavanone. This substitution pattern is crucial for tuning the photophysical properties of the final difluoroboron complexes, which are of interest as luminescent materials in organic electronics and bio-imaging probes .

Development of Light-Sensitive 3-Acyl-2-hetarylchromones

This compound serves as a vital precursor in multi-step syntheses of photosensitive chromones. The specific reactivity of the 2-acetylphenyl 4-methylbenzoate ester allows for selective acylation and subsequent modifications (e.g., introduction of bromomethyl groups for further functionalization) that are not readily achievable with other benzoate esters .

Analytical Method Development and Reference Standard Use

Due to its distinct molecular weight (254.28 g/mol) and available spectral data (NMR, FTIR), 2-acetylphenyl 4-methylbenzoate is an ideal candidate for developing and validating analytical methods such as HPLC, LC-MS, and GC-MS for detecting and quantifying this class of esters in complex mixtures or reaction monitoring [1].

Copper-Catalyzed Chemoselective O-Aroylation Method Development

This ester is directly relevant to the study and optimization of novel copper-catalyzed oxidative O-aroylation reactions. As a product of such chemoselective transformations, it serves as a benchmark compound for evaluating reaction scope, yield, and selectivity when using substituted styrene derivatives as aroyl donors .

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